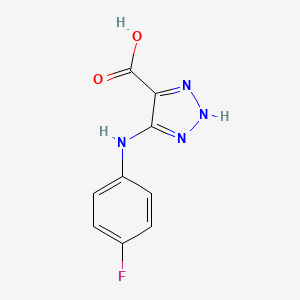
Ácido 5-((4-fluorofenil)amino)-1H-1,2,3-triazol-4-carboxílico
Descripción general
Descripción
5-((4-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that contains a triazole ring substituted with a fluorophenyl group and a carboxylic acid group
Aplicaciones Científicas De Investigación
5-((4-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used to create novel materials with unique properties, such as improved thermal stability or enhanced electrical conductivity.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Biological Research: The compound can be used to study the effects of fluorophenyl and triazole groups on biological systems, including their interactions with proteins and nucleic acids.
Métodos De Preparación
The synthesis of 5-((4-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Formation of the triazole ring:
Introduction of the fluorophenyl group: This step involves the substitution of a hydrogen atom on the triazole ring with a fluorophenyl group, which can be achieved using a palladium-catalyzed cross-coupling reaction.
Introduction of the carboxylic acid group: This can be done through a carboxylation reaction, where a suitable precursor is treated with carbon dioxide under basic conditions.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and minimize cost and environmental impact.
Análisis De Reacciones Químicas
5-((4-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The fluorophenyl group can be substituted with other groups using nucleophilic or electrophilic substitution reactions.
Coupling reactions: The triazole ring can participate in coupling reactions to form larger, more complex molecules.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium for coupling reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Mecanismo De Acción
The mechanism of action of 5-((4-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the triazole ring can participate in hydrogen bonding and other interactions. The carboxylic acid group can also contribute to binding through ionic interactions.
Comparación Con Compuestos Similares
Similar compounds to 5-((4-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid include other triazole derivatives with different substituents. For example:
5-((4-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid: This compound has a chlorophenyl group instead of a fluorophenyl group, which can affect its chemical properties and biological activity.
5-((4-methylphenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid: This compound has a methylphenyl group, which can also influence its properties and applications.
5-((4-nitrophenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid: The nitrophenyl group can introduce different electronic and steric effects compared to the fluorophenyl group.
The uniqueness of 5-((4-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid lies in the specific combination of the fluorophenyl and triazole groups, which can impart distinct chemical and biological properties.
Propiedades
IUPAC Name |
5-(4-fluoroanilino)-2H-triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN4O2/c10-5-1-3-6(4-2-5)11-8-7(9(15)16)12-14-13-8/h1-4H,(H,15,16)(H2,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLYJURQODYSDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NNN=C2C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















